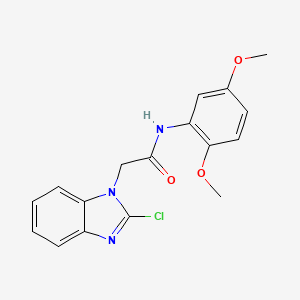![molecular formula C24H21BrFN3O2 B11488732 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione](/img/structure/B11488732.png)
4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione is a complex organic compound with a unique structure that includes bromine, fluorine, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform a series of coupling reactions, cyclizations, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like bromine or fluorine sources.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-chlorophenyl)piperazine-2,5-dione
- 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-methylphenyl)piperazine-2,5-dione
Uniqueness
The presence of the fluorine atom in 4-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C24H21BrFN3O2 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-1-(2-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H21BrFN3O2/c1-27(2)18-11-7-16(8-12-18)23-24(31)28(21-6-4-3-5-20(21)26)15-22(30)29(23)19-13-9-17(25)10-14-19/h3-14,23H,15H2,1-2H3 |
InChI Key |
XCWGWVHRLSBFCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Br)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B11488682.png)
![[2-[2-(2-Oxobenzothiazol-3-yl)acetylamino]thiazol-4-yl]acetic acid, ethyl ester](/img/structure/B11488688.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)
![N-[3,4-bis(benzyloxy)benzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B11488693.png)
![Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11488696.png)
![N-[3-chloro-4-(ethylsulfanyl)phenyl]quinoline-2-carboxamide](/img/structure/B11488702.png)
![1-[(4-Nitrobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B11488710.png)
![Methyl 2-[bis(2-methylpropoxy)phosphoryl]-2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11488711.png)
![N-[2-(6,7-dimethoxyisoquinoline-1-carbonyl)-4,5-dimethoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11488714.png)
